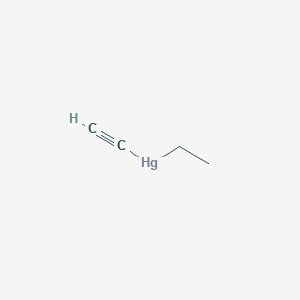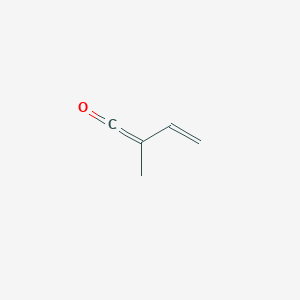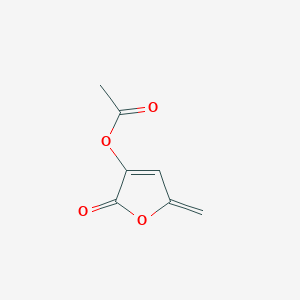
2-Chloro-5,12-bis(phenylethynyl)tetracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5,12-bis(phenylethynyl)tetracene is a polycyclic aromatic hydrocarbon with a unique structure that includes a tetracene backbone substituted with chloro and phenylethynyl groups. This compound is known for its fluorescent properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,12-bis(phenylethynyl)tetracene typically involves the following steps:
Starting Materials: The synthesis begins with tetracene, which is then chlorinated to introduce the chloro group at the 2-position.
Phenylethynylation: The chlorinated tetracene undergoes a Sonogashira coupling reaction with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, typically using an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Purification: The product is purified using column chromatography or recrystallization techniques to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5,12-bis(phenylethynyl)tetracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Amino or thio-substituted tetracenes.
Scientific Research Applications
2-Chloro-5,12-bis(phenylethynyl)tetracene has several scientific research applications:
Chemistry: Used as a fluorescent probe in various chemical reactions and studies.
Biology: Employed in bioimaging and as a marker for tracking biological processes.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its semiconducting properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5,12-bis(phenylethynyl)tetracene involves its interaction with light and subsequent emission of fluorescence. The compound absorbs light at specific wavelengths, leading to an excited state. Upon returning to the ground state, it emits light, which is utilized in various applications. The molecular targets and pathways involved in its action are primarily related to its electronic structure and ability to interact with light.
Comparison with Similar Compounds
Similar Compounds
5,12-Bis(phenylethynyl)naphthacene: A similar compound with a naphthacene backbone, known for its use in lightsticks and as a fluorescent dye.
2-Chloro-9,10-bis(phenylethynyl)anthracene: Another related compound used in chemiluminescence research and lightsticks.
Uniqueness
2-Chloro-5,12-bis(phenylethynyl)tetracene is unique due to its specific substitution pattern, which imparts distinct fluorescent properties and makes it suitable for specialized applications in bioimaging and electronic devices.
Properties
| 80034-36-2 | |
Molecular Formula |
C34H19Cl |
Molecular Weight |
463.0 g/mol |
IUPAC Name |
2-chloro-5,12-bis(2-phenylethynyl)tetracene |
InChI |
InChI=1S/C34H19Cl/c35-28-17-20-30-29(18-15-24-9-3-1-4-10-24)32-21-26-13-7-8-14-27(26)22-33(32)31(34(30)23-28)19-16-25-11-5-2-6-12-25/h1-14,17,20-23H |
InChI Key |
ZSARDMCZNCXPAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C3C=CC(=CC3=C(C4=CC5=CC=CC=C5C=C42)C#CC6=CC=CC=C6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(1H-Indol-2-yl)methyl]-N'-methylthiourea](/img/structure/B14430620.png)


![8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14430651.png)


![2-pyrrolidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride](/img/structure/B14430681.png)
